(2-Methyl-2-propenyl)succinic Anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylprop-2-enyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPMHDUGFOMMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873542 | |
| Record name | 2-Methallylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67762-77-0, 18908-20-8 | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18908-20-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methallylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (2-Methyl-2-propenyl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Propenyl Succinic Anhydride
Direct Synthesis Approaches
The most prevalent method for synthesizing (2-Methyl-2-propenyl)succinic anhydride (B1165640) is the direct ene reaction between an olefin containing a vinylidene group, such as isobutylene, and maleic anhydride. surrey.ac.uk This reaction forms a new carbon-carbon bond while shifting the double bond and transferring an allylic hydrogen.
Ene Reaction with Maleic Anhydride and Relevant Olefins
The thermal ene reaction of polyisobutylene (B167198) (PIB) with maleic anhydride (MAA) is a key industrial process for producing polyisobutylene succinic anhydride (PIBSA), a precursor to lubricant additives. researchgate.net The reaction typically occurs at temperatures between 150-180 °C. researchgate.net Studies have shown that under anaerobic conditions, the conversion of the exo-alkene of PIB and MAA follows second-order kinetics. researchgate.net The primary product formed is the exo-alkene-derived PIBSA. researchgate.net
The ene reaction is not limited to long-chain olefins. Simpler alkenes, such as various alk-1-enes from hex-1-ene to dodec-1-ene, also react with maleic anhydride to form the corresponding alkenylsuccinic anhydrides. rsc.org Research has demonstrated that these reactions follow second-order kinetics and are not significantly affected by the solvent used. rsc.org
Catalytic Systems in Ene Reactions for Enhanced Selectivity and Yield
To improve the rate and efficiency of the ene reaction, various catalytic systems have been explored. Lewis acids are known to accelerate the reaction, although their effectiveness can be influenced by reaction conditions. researchgate.net For instance, while AlCl₃ is a potent catalyst, it can also promote the isomerization of the olefin, leading to a mixture of products. researchgate.net In some cases, the presence of AlCl₃ did not significantly affect the conversion of highly reactive polyisobutylene and maleic anhydride compared to the uncatalyzed thermal reaction. researchgate.net
Computational screening has been employed to identify promising Lewis acid catalysts for the ene reaction between maleic anhydride and polyisobutylene. researchgate.net Additionally, alkyl tin chlorides, such as dimethyl tin dichloride, have been shown to effectively catalyze the reaction of propene with maleic anhydride at temperatures below 200°C, minimizing polymer formation. google.com
The use of catalysts can also influence the reaction temperature required. For example, some catalytic systems enable the reaction to proceed at lower temperatures, between 110 °C and 130 °C, achieving yields of up to 80%. researchgate.net
Influence of Reaction Conditions on Product Distribution and Purity
Reaction conditions play a critical role in determining the yield, purity, and distribution of products in the synthesis of (2-Methyl-2-propenyl)succinic anhydride and related compounds. Key parameters include temperature, reactant molar ratio, and reaction time.
Temperature: Higher temperatures generally increase the reaction rate. For the synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil, the highest yields (over 70%) were achieved at temperatures between 240-250 °C. core.ac.uk However, for industrial applications where minimizing side products is crucial, optimal temperatures were found to be lower, between 220 and 235 °C, resulting in a lower yield of less than 55%. core.ac.uk In the reaction of C₆-C₁₈ monoolefins with maleic anhydride, a preferred temperature range is 150°C to 225°C. google.com
Molar Ratio: The molar ratio of the reactants is another significant factor. In the synthesis from sunflower oil methyl esters, a maleic anhydride to methyl ester molar ratio of 1.5-1.7 led to the highest yields. core.ac.uk For applications requiring higher purity, a lower molar ratio of 1.2-1.35 was optimal. core.ac.uk
Reaction Time: The duration of the reaction impacts both the yield and the formation of byproducts. Longer reaction times can lead to higher yields but may also increase the formation of undesirable side products. core.ac.uk For the reaction of sunflower oil methyl esters, a reaction time of 8-10 hours was found to be a good compromise between yield and purity. researchgate.netcore.ac.uk
Solvent: The presence of a solvent can also affect the reaction. In the synthesis of alkenyl succinic anhydrides from sunflower oil methyl esters, the use of xylene as a solvent was found to decrease the formation of side products by improving contact between the reactants. core.ac.uk However, the conversion was lower compared to solvent-free synthesis, necessitating higher temperatures to achieve similar yields. core.ac.uk
Table 1: Influence of Reaction Conditions on Alkenyl Succinic Anhydride Synthesis from High-Oleic Sunflower Oil Methyl Esters core.ac.uk
| Parameter | Condition for Highest Yield (>70%) | Condition for Minimized Side Products (<55% Yield) |
| Temperature | 240–250 °C | 220–235 °C |
| Molar Ratio (MA/SME) | 1.5–1.7 | 1.2–1.35 |
| Reaction Time | Not specified for highest yield | 8–10 hours (compromise) |
| Solvent (Xylene) | Not specified | Used to decrease side products |
Derivatization from Precursor Compounds
While direct synthesis is common, this compound can also be prepared through the derivatization of precursor compounds.
Synthesis from Corresponding Dicarboxylic Acids
A general method for preparing anhydrides is the dehydration of the corresponding dicarboxylic acid. For instance, succinic anhydride can be synthesized from succinic acid by heating it with acetyl chloride or phosphorus oxychloride. orgsyn.org This principle can be applied to produce this compound from (2-Methyl-2-propenyl)succinic acid. The dicarboxylic acid itself can be obtained through the hydrolysis of the corresponding anhydride.
Alternative Synthetic Routes and Their Academic Implications
Alternative, though less common, synthetic routes for related succinic anhydrides have been explored, primarily in academic research. One such method involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. For example, bromobenzene (B47551) can be acylated with succinic anhydride in the presence of aluminum chloride to produce 3-(4-bromobenzoyl)propanoic acid. orgsyn.org While this demonstrates an alternative use of succinic anhydride, it does not directly yield an alkenyl succinic anhydride.
The study of the kinetics and mechanisms of the ene reaction with various vinylidene alkenes and maleic anhydride provides valuable insights into the reactivity of the vinylidene fragment, which is crucial for optimizing the synthesis of compounds like this compound. surrey.ac.uk
Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Propenyl Succinic Anhydride
Ring-Opening Reactions with Nucleophiles
The strained five-membered ring of (2-Methyl-2-propenyl)succinic anhydride (B1165640) is susceptible to nucleophilic attack, leading to the opening of the anhydride ring. This reactivity is central to its use in synthesizing a range of functional molecules and polymers. The general mechanism involves the nucleophile attacking one of the carbonyl carbons of the anhydride, which results in the cleavage of a carbon-oxygen bond within the ring. stackexchange.comlibretexts.org
Reactions with Alcohols and Polyols for Ester Formation
(2-Methyl-2-propenyl)succinic anhydride readily reacts with alcohols and polyols to form esters. This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the alcohol attacks a carbonyl carbon of the anhydride. libretexts.org This initial attack forms a tetrahedral intermediate which then collapses, leading to the opening of the anhydride ring and the formation of a monoester derivative containing a carboxylic acid group. libretexts.org
The reaction can be catalyzed by bases like pyridine (B92270) or tertiary amines, which act by deprotonating the alcohol to increase its nucleophilicity or by activating the anhydride. libretexts.org For instance, the combination of 2-methyl-6-nitrobenzoic anhydride with triethylamine (B128534) in the presence of a catalytic amount of 4-(dimethylamino)pyridine has been shown to be effective for the synthesis of various carboxylic esters from carboxylic acids and alcohols. organic-chemistry.org
With polyols, such as glycerol (B35011), this reaction can lead to the formation of prepolymers. For example, in the synthesis of poly(glycerol-co-diacids), the polycondensation reaction between glycerol and diacids like succinic acid occurs, and the reaction time is influenced by the specific diacid used. nih.gov These prepolymers can contain a distribution of oligomers with varying molecular weights. nih.gov
Reactions with Amines for Amide and Imide Formation
The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of amides and, under certain conditions, imides. Primary amines, acting as nucleophiles, attack one of the carbonyl carbons of the anhydride, resulting in a ring-opening reaction to form a succinamic acid derivative, which is a monoamide-mono-carboxylic acid. stackexchange.comyoutube.com This initial reaction is typically rapid and can often be carried out at room temperature. researchgate.net
The formation of the amic acid is the first step. stackexchange.com If sufficient heat is applied, an intramolecular reaction between the newly formed amide and the carboxylic acid can occur, leading to the elimination of a water molecule and the formation of a cyclic imide. stackexchange.com The conversion to the imide requires harsher conditions because the amide nitrogen is less nucleophilic due to resonance, and the carboxylate is less electrophilic. stackexchange.com
For example, treating succinic anhydride with an amine in acetic acid and refluxing, followed by the addition of acetic anhydride, can yield the corresponding imide. researchgate.net This two-step process highlights the different conditions required for amide and imide formation. The initial reaction with an amine in a solvent like ethyl acetate (B1210297) at room temperature selectively produces the monoacylation product. researchgate.net
The reaction of polyamines with succinic anhydride is a key step in the synthesis of polyamine succinamides, which have been investigated for their potential as antimicrobial agents. nih.gov
Reactions with Hydroxyl-Containing Polymers for Grafting
The reactivity of this compound extends to reactions with hydroxyl-containing natural and synthetic polymers, such as cellulose (B213188) and chitosan (B1678972), leading to grafted copolymers with modified properties. nih.govnih.gov This grafting is achieved through the ring-opening reaction of the anhydride with the hydroxyl groups present on the polymer backbone.
In the case of chitosan, a biopolymer with both hydroxyl and amino groups, the acylation reaction can occur at the C2-amino group, the C6-primary hydroxyl group, and the C3-secondary hydroxyl group. mdpi.com The amino group is generally more reactive than the hydroxyl groups, leading to selective N-acylation under controlled conditions. mdpi.comresearchgate.net The reaction of chitosan with succinic anhydride results in N-succinylchitosan, where the anhydride ring opens to form an amide linkage and a free carboxylic acid group. nih.govresearchgate.net This modification can improve the water solubility of chitosan by disrupting its crystalline structure and introducing hydrophilic carboxyl groups. mdpi.com
Similarly, cellulose fibers can be modified with succinic anhydride, where the hydroxyl groups on the cellulose molecule react to form ester linkages. nih.gov This process introduces carboxylic acid groups onto the cellulose surface, which can then be further functionalized. nih.gov
The table below summarizes the effect of reaction time on the degree of substitution in the modification of chitosan with succinic anhydride.
| Reaction Time (h) | Degree of Substitution (%) | Molar Ratio R-NH2: R-COOH |
| 0 | 0 | 1:0 |
| 6 | 25 | 1:0.25 |
| 12 | 45 | 1:0.45 |
| 18 | 60 | 1:0.60 |
| 20 | 68 | 1:0.68 |
| 24 | 75 | 1:0.75 |
| Data adapted from a study on the modification of chitosan by succinic anhydride. nih.gov |
Polymerization Mechanisms Involving this compound
The presence of the carbon-carbon double bond in the 2-methyl-2-propenyl group allows this anhydride to participate in various polymerization reactions, leading to the formation of functional polymers.
Copolymerization Strategies
This compound can be copolymerized with other vinyl monomers through free-radical polymerization. For instance, it has been used in the synthesis of alternating copolymers with olefins like 4-methyl-1-pentene. mdpi.com In such copolymerizations, an excess of the anhydride may be used to ensure an equimolar composition in the resulting polymer. mdpi.com
Ring-opening copolymerization (ROCOP) is another important strategy. This involves the copolymerization of cyclic monomers like epoxides and cyclic anhydrides. While studies specifically detailing the ROCOP of this compound are not prevalent in the provided results, the general principles of ROCOP with succinic anhydride and epoxides like propylene (B89431) oxide are well-established. researchgate.netmdpi.com These reactions are often mediated by metal-based catalysts or organocatalysts and can lead to polyesters with controlled microstructures. researchgate.netresearchgate.net For example, the copolymerization of propylene oxide and succinic anhydride can be catalyzed by organoborane/Lewis base pairs, yielding poly(propylene succinate) with high ester content. mdpi.com
Zwitterionic copolymerization is another mechanism where this type of monomer can be involved. For example, the copolymerization of 2-methyl-2-oxazoline (B73545) and phthalic anhydride can proceed via a zwitterionic intermediate without the need for an initiator. uss.cl
Crosslinking Reactions
The dual functionality of this compound makes it an effective crosslinking agent. The anhydride group can react with functional groups like hydroxyls or amines in a polymer backbone, while the double bond can participate in subsequent polymerization or crosslinking reactions.
One application is in the curing of epoxy resins. Anhydrides are common curing agents for epoxies, where the anhydride ring is opened by a hydroxyl group (often generated in situ from the epoxy ring), leading to the formation of ester linkages and a crosslinked network. researchgate.netresearchgate.net The reaction is often catalyzed by a tertiary amine. researchgate.net The pendant double bond from the this compound would remain in the crosslinked structure, available for further modification or for creating an interpenetrating polymer network.
In another context, the anhydride can be used to crosslink polymers containing nucleophilic groups. For example, it can be used to crosslink chitosan and cellulose composites, where the anhydride reacts with hydroxyl and amino groups on the polymer chains, forming ester and amide bonds that link the chains together. nih.gov This crosslinking can enhance the mechanical properties and stability of the resulting material. The reaction between an amine and an anhydride is a key step in some protein cross-linking studies, highlighting the versatility of this chemistry. fenyolab.org
Role as a Monomer in Polyester (B1180765) Synthesis
This compound serves as a monomer in the synthesis of polyesters, primarily through ring-opening polymerization (ROP). This method is a key route to producing polyesters with specific properties and functionalities. mdpi.com The presence of the methallyl group ((2-methyl-2-propenyl) group) in the anhydride structure allows for the creation of polyesters with pendant double bonds. These unsaturated sites are available for post-polymerization modification, enabling the tailoring of the polymer's final properties.
One significant application is in the synthesis of functional poly(propylene fumarate) analogues. nih.gov By copolymerizing this compound, or similar alkenylsuccinic anhydrides, with epoxides, degradable polyesters are produced. nih.govresearchgate.net The pendant alkenyl groups can then be modified using "click" chemistry or other addition reactions to attach bioactive molecules or alter surface properties like hydrophilicity. nih.gov This makes these polymers promising candidates for biomaterial applications, including drug delivery and tissue engineering. nih.govresearchgate.net
The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a versatile method for creating well-defined polyesters. nih.gov The choice of catalyst is crucial in controlling the polymerization and the final polymer architecture. nih.govmdpi.com For instance, certain zinc-based catalysts have been shown to be effective in the ROCOP of various anhydrides and epoxides. mdpi.com The reactivity of the anhydride and epoxide monomers can be influenced by electronic and steric factors. mdpi.com
The general scheme for the synthesis of polyesters from cyclic anhydrides and epoxides involves the alternating insertion of the two monomer units into the growing polymer chain. This process is often catalyzed by metal complexes or organic catalysts. The resulting polyesters possess a regular structure with ester linkages formed from the reaction between the opened anhydride and the epoxide.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, including this compound and related compounds. mdpi.comppor.az DFT calculations allow for the optimization of the molecular geometry and the determination of various quantum-chemical parameters that provide insights into the molecule's stability and reactivity. mdpi.comppor.az
For alkenyl succinic anhydrides, DFT studies have been employed to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ppor.aznih.gov The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. ppor.az For example, calculations on hexenyl succinic anhydride and octenyl succinic anhydride have shown ΔE values of 6.276 eV and 6.247 eV, respectively, indicating high stability. ppor.azppor.az
Other reactivity descriptors derived from DFT calculations include chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). mdpi.comppor.az Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. "Soft" molecules, characterized by low chemical hardness and high chemical softness, tend to be more reactive. ppor.az Alkenyl succinic anhydrides have been classified as "soft" compounds, which correlates with their high reactivity in polymerization reactions. ppor.az The electrophilicity index provides a measure of a molecule's ability to accept electrons, and significant electrophilic characteristics have been noted for these compounds. ppor.az
The molecular electrostatic potential (MESP) is another valuable tool derived from DFT, which helps to identify the reactive sites within a molecule for electrophilic and nucleophilic attack. mdpi.com
Below is an interactive data table summarizing key quantum-chemical parameters calculated for representative alkenyl succinic anhydrides using DFT.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Chemical Hardness (η) | Chemical Softness (σ) | Electrophilicity Index (ω) |
| Hexenyl Succinic Anhydride | - | - | 6.276 | Low | High | Significant |
| Octenyl Succinic Anhydride | - | - | 6.247 | Low | High | Significant |
Data sourced from a theoretical study on alkenyl succinic anhydrides. ppor.azppor.az Note: Specific HOMO and LUMO energy values were not provided in the source, but the resulting energy gap and qualitative descriptors were.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions, such as the ring-opening polymerization involving this compound, can be greatly enhanced through reaction pathway modeling and transition state analysis. nih.gov These computational techniques aim to elucidate the step-by-step process of a reaction, identify intermediate structures, and determine the energy barriers that must be overcome. nih.gov
Transition state (TS) search is a critical component of this analysis, as the transition state represents the highest energy point along the reaction coordinate and dictates the reaction rate. chemrxiv.org Computational methods, including those based on DFT, can be used to locate and characterize transition state structures. nih.gov The energy of the transition state relative to the reactants gives the activation energy, a key parameter in chemical kinetics.
For complex reactions, such as the copolymerization of anhydrides and epoxides, multiple reaction pathways may be possible. nih.gov Computational modeling can help to compare the energetics of these different pathways, identifying the most favorable route. For example, in enzyme-catalyzed reactions, modeling can reveal the roles of specific amino acid residues in stabilizing the transition state. nih.gov
Recently, machine learning interatomic potentials (MLIPs) and generative models have emerged as promising tools to accelerate transition state searches. chemrxiv.orgchemrxiv.org These methods can be trained on data from DFT calculations to rapidly predict potential energy surfaces and identify transition state geometries, making the analysis of complex reaction networks more feasible. chemrxiv.orgchemrxiv.org While these advanced techniques are being developed for a range of chemical systems, their application to specific reactions involving this compound would provide detailed mechanistic insights.
The table below illustrates the type of data that can be generated from reaction pathway modeling, showing calculated activation and reaction energies for a hypothetical reaction step.
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Ring-Opening | Anhydride + Catalyst | [Anhydride-Catalyst]‡ | Opened Anhydride-Catalyst Intermediate | Value | Value |
| Chain Propagation | Polymer Chain + Monomer | [Polymer-Monomer]‡ | Elongated Polymer Chain | Value | Value |
This table is a generalized representation of data obtained from reaction pathway modeling. The values are placeholders and would be determined through specific computational studies.
Advanced Characterization Techniques in the Analysis of 2 Methyl 2 Propenyl Succinic Anhydride and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of (2-Methyl-2-propenyl)succinic anhydride (B1165640).
¹H NMR Spectroscopy: The proton NMR spectrum of (2-Methyl-2-propenyl)succinic anhydride exhibits characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Methyl group on the double bond) | ~1.7 | Singlet | 3H |
| CH₂ (Allylic) | ~2.5 | Multiplet | 2H |
| CH₂ (in the succinic anhydride ring) | ~2.8 - 3.2 | Multiplet | 2H |
| CH (in the succinic anhydride ring) | ~3.4 | Multiplet | 1H |
| CH₂ (Vinylidene) | ~4.8 | Multiplet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
| Carbon Type | Approximate Chemical Shift (ppm) |
|---|---|
| CH₃ | ~22 |
| CH₂ (in the succinic anhydride ring) | ~30 |
| CH₂ (Allylic) | ~35 |
| CH (in the succinic anhydride ring) | ~45 |
| C=CH₂ (Vinylidene) | ~112 |
| C=CH₂ (Quaternary) | ~140 |
| C=O (Carbonyl) | ~170 - 175 |
The structural and conformational analysis of related succinic acid derivatives has been studied in detail using one- and two-dimensional NMR techniques, providing a solid foundation for interpreting the spectra of this compound. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its chemical structure.
The most prominent features in the FTIR spectrum are the strong absorptions corresponding to the anhydride and alkene functional groups.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Anhydride) | Symmetric and Asymmetric Stretching | ~1860 and ~1780 | Strong |
| C-O-C (Anhydride) | Stretching | ~1050 - 1300 | Strong |
| C=C (Alkene) | Stretching | ~1650 | Medium |
| =C-H (Alkene) | Stretching | ~3080 | Medium |
| C-H (Alkyl) | Stretching | ~2850 - 2960 | Medium to Strong |
The presence of the characteristic anhydride carbonyl peaks is a clear indicator of the succinic anhydride moiety. researchgate.net The spectrum of a dodecenyl succinic anhydride blend shows similar characteristic absorption bands. researchgate.net
Mass Spectrometry (MS) and High-Resolution Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula.
For this compound (C₈H₁₀O₃), the expected monoisotopic mass is approximately 154.06 g/mol . In mass spectrometry, the molecule can be observed as various adducts.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 155.0705 |
| [M+Na]⁺ | 177.0524 |
| [M+K]⁺ | 193.0264 |
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for anhydrides include the loss of CO and CO₂. The alkenyl chain can also undergo characteristic fragmentation. General fragmentation patterns for various organic functional groups are well-established and aid in the interpretation of mass spectra. libretexts.orgscienceready.com.auchemguide.co.ukmiamioh.edu
Chromatographic Techniques for Purity and Composition Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for analyzing the composition of its derivatives, particularly polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
The analysis of alkenyl succinic anhydrides (ASAs) often involves GC-MS to determine the chemical composition of commercial samples. ulisboa.pt For the analysis of ASAs in complex matrices like paper, derivatization is often necessary to increase the volatility of the compounds. koreascience.kr For instance, direct GC-MS of succinic anhydride has been shown to be feasible, although derivatization to a trimethylsilyl (B98337) (TMS) ester can improve analysis. nih.gov Pyrolysis-GC-MS is another powerful technique used to study the structure of ASA components in various applications. tappi.org
When analyzing derivatives of this compound, such as its esters, GC-MS can be used to separate and identify the different components in a mixture. The retention time from the GC provides information on the volatility of the compound, while the mass spectrum allows for its identification.
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their size in solution, allowing for the determination of the molecular weight distribution of a polymer sample.
For polymers derived from this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
The analysis of hydrophobically modified polysaccharides with alkenyl succinic anhydrides by GPC has shown that aggregation of the modified polymers can affect their elution behavior. mdpi.com In the characterization of polyisobutylene (B167198) succinic anhydride (PIBSA) chemistries, GPC has been used to determine the molecular weight distribution of reaction mixtures. researchgate.net The choice of eluent and the use of standards, such as polystyrene or polymethylmethacrylate, are critical for obtaining accurate molecular weight information. lcms.cz
Applications of 2 Methyl 2 Propenyl Succinic Anhydride in Materials Science and Engineering
Polymer Modification and Functionalization
The dual reactivity of (2-methyl-2-propenyl)succinic anhydride (B1165640) allows for its integration into polymer systems to impart specific functionalities, altering the polymer's inherent properties to meet the demands of various high-performance applications. arxiv.orggoogle.com This modification is typically achieved through grafting reactions, where the anhydride moiety or the alkenyl group is attached to a polymer backbone. arxiv.orgresearchgate.netcoacechem.com The grafting process can be carried out using several techniques, including melt grafting in an extruder, solution grafting, or emulsion grafting, depending on the polymer matrix and desired outcome. google.comcoacechem.com
The anhydride group provides a reactive site for covalent bonding with polymers containing hydroxyl, amino, or epoxy groups, while the double bond can participate in free-radical polymerization or other addition reactions. This functionalization can significantly improve thermal stability, adhesion, and compatibility with other materials. arxiv.orgcoacechem.com
Incompatible polymer blends often suffer from poor interfacial adhesion, leading to inferior mechanical properties. (2-Methyl-2-propenyl)succinic anhydride and its derivatives can act as effective compatibilizers by migrating to the interface between the two immiscible polymer phases. fishersci.ca At the interface, the anhydride functionality can react with one polymer phase (e.g., a polyamide or polyester), while the alkenyl chain provides compatibility with the other phase (e.g., a polyolefin). This creates a covalent or strong interactive link across the interface, reducing interfacial tension and improving stress transfer between the phases. coacechem.commdpi.com
Table 1: Effect of Succinic Anhydride-Grafted Compatibilizer on iPP/PA6 Blends
| Property | Observation | Impact on Blend |
| Interfacial Adhesion | The anhydride group reacts or strongly interacts with the polyamide phase. | Reduced interfacial tension and improved stress transfer. coacechem.commdpi.com |
| Morphology | Leads to finer and more stable dispersion of the minor phase. | Enhanced homogeneity and prevention of phase coalescence. |
| Mechanical Properties | Increases tensile strength and impact resistance of the blend. | Improved overall toughness and durability of the final material. coacechem.com |
| Dynamic Mechanical Analysis (DMA) | Shows improved elastic (E') and viscous (E'') behavior at the iPP glass transition. | Indicates effective interfacial modification even with restricted polymer chain mobility. nih.gov |
The presence of a polymerizable double bond allows this compound to be used as a comonomer in the synthesis of specialty copolymers and resins. google.com By incorporating this anhydride into a polymer chain, a pendant reactive anhydride group is introduced along the backbone. These pendant groups serve as sites for subsequent post-polymerization modifications.
For example, these functionalized copolymers can be crosslinked by reacting the anhydride groups with diols or diamines, or they can be further modified to introduce other functional moieties. This approach is used to create materials with tailored properties for specific applications, such as specialty adhesives, coatings with enhanced substrate adhesion, or ion-exchange resins. The reaction of the anhydride with different molecules can alter the polarity, reactivity, and crosslinking density of the resulting polymer. google.com
This compound belongs to the class of alkenyl succinic anhydrides (ASAs), which are widely used to impart hydrophobicity to naturally derived polymers. taylorandfrancis.com Biopolymers like starch, cellulose (B213188), and cashew gum are inherently hydrophilic due to the abundance of hydroxyl groups. nih.govresearchgate.netembrapa.br
The anhydride ring of the ASA molecule can react with these hydroxyl groups to form ester linkages, covalently bonding the molecule to the biopolymer backbone. nih.govwikipedia.org This reaction attaches the hydrophobic alkenyl chain to the polymer, significantly reducing its affinity for water. researchgate.netmdpi.comnih.gov This modification is crucial in applications like paper sizing, where it prevents the penetration of water-based inks and liquids. nih.govwikipedia.orgtappi.org In a study on cashew gum, modification with alkenyl succinic anhydrides, including octenyl succinic anhydride and tetrapropenyl succinic anhydride, resulted in polymers with a decreased affinity for water absorption and degrees of substitution between 0.02 and 0.20. researchgate.netusda.gov These hydrophobically modified biopolymers are valuable as emulsifiers, thickeners, and compatibilizers in various product formulations. mdpi.comnih.govusda.gov
Role in Coatings and Adhesives Formulations
In coatings and adhesives, this compound and related compounds serve multiple functions. arxiv.orggoogle.com The anhydride group can react with hydroxyl or amine functionalities present on pigments, fillers, or the substrate itself, acting as an adhesion promoter or coupling agent. This covalent bonding enhances the durability and resistance of the coating or adhesive bond.
Furthermore, its ability to be incorporated into polymer backbones allows for the formulation of functional resins for coatings. google.com These resins can be crosslinked through the anhydride group, increasing the coating's hardness, chemical resistance, and thermal stability. polynt.com The hydrophobic nature of the alkenyl chain also contributes to improved water resistance in the final cured film.
Performance as a Crosslinking Agent and Curing Agent
The anhydride functionality of this compound makes it an effective crosslinking or curing agent, particularly for epoxy resins and other thermosetting polymers. google.comglpbio.comtcichemicals.com Anhydride curing agents typically offer advantages such as low viscosity, long pot life, low exothermic behavior during curing, and excellent thermal and electrical properties in the final product. polynt.com
The curing mechanism involves the ring-opening reaction of the anhydride with the epoxy groups, and subsequently with the hydroxyl groups that are formed, to create a highly crosslinked three-dimensional network. This process does not produce volatile byproducts. Research on dodecenyl succinic anhydride (a similar, longer-chain ASA) as a crosslinking agent for epoxidized natural rubber demonstrated that it effectively forms crosslinks through esterification reactions with the epoxy groups on the rubber backbone. researchgate.net This crosslinking leads to a significant improvement in the thermal stability of the elastomer. researchgate.net
Table 2: this compound and its Analogs as Curing Agents
| Polymer System | Role of Anhydride | Resulting Properties |
| Epoxy Resins | Curing agent/Hardener | High thermal stability, excellent mechanical and electrical insulation properties, good chemical resistance, low water absorption. polynt.com |
| Epoxidized Natural Rubber (ENR) | Crosslinking agent | Improved thermal stability, controlled melt flow characteristics, internal plasticization. researchgate.net |
| Acrylic Resins | Crosslinking agent | Formation of durable films with enhanced hardness and solvent resistance. polynt.com |
Dispersant Activity in Complex Systems
Alkenyl succinic anhydrides are important precursors in the synthesis of dispersants used in lubricating oils and other complex fluid systems. taylorandfrancis.comfishersci.com The anhydride is typically reacted with a polyamine to form an alkenyl succinimide (B58015).
In this structure, the long, oil-soluble alkenyl chain provides solubility in the non-polar medium (the lubricating oil), while the polar succinimide head group adsorbs onto the surface of soot, sludge, and other particulate contaminants. This action keeps the particles suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. taylorandfrancis.com This dispersant activity is critical for maintaining engine cleanliness and performance. The (2-methyl-2-propenyl) group, being a shorter alkenyl chain, would be suitable for applications requiring dispersancy in less non-polar environments or as a component in a larger dispersant molecule.
Applications in Lubricants and Fuels
This compound belongs to the broader class of alkenyl succinic anhydrides (ASAs), which are utilized as additives in lubricating oils and fuels. google.comwikipedia.org The primary function of these additives is to enhance the performance and stability of the final product.
In lubricants, ASAs and their derivatives act as dispersants, corrosion inhibitors, and friction modifiers. dixiechemical.com The alkenyl group, in this case, the (2-methyl-2-propenyl) group, provides solubility in the hydrocarbon-based lubricant, while the succinic anhydride moiety offers a reactive site for further chemical modification or for interaction with metal surfaces to prevent corrosion. For instance, they can be reacted with amines to form succinimides, which are excellent dispersants that keep soot and sludge particles suspended in the oil, preventing their agglomeration and deposition on engine parts.
The general structure of ASAs allows for variation in the alkenyl group, which in turn influences the additive's properties and performance. wikipedia.org The molecular weight of the alkenyl group is a critical parameter, with typical values ranging from about 900 to 2000 for lubricant applications. google.com This is significantly larger than the (2-methyl-2-propenyl) group, suggesting that this specific compound might be used as a building block for creating larger, more complex lubricant additives.
In fuels, these compounds can contribute to stability and act as deposit control agents. wikipedia.orgdixiechemical.com They can help prevent the formation of gums and other deposits in fuel systems, ensuring efficient operation and reducing emissions. The amount of alkenyl succinic anhydrides used in lubricating oils can range from approximately 0.05% to 25% by weight, although for most applications, a concentration of 0.5% to 10% is sufficient. google.com
| Application Area | Function of this compound Derivatives | Typical Concentration Range |
| Lubricants | Dispersant, Corrosion Inhibitor, Friction Modifier | 0.5% - 10% by weight google.com |
| Fuels | Stability Improver, Deposit Control Agent | Not specified in provided results |
Future Research Directions and Emerging Areas for 2 Methyl 2 Propenyl Succinic Anhydride
Sustainable Production and Bio-based Feedstocks
The chemical industry is increasingly shifting towards greener and more sustainable production methods, and the synthesis of succinic anhydride (B1165640) derivatives is no exception. A significant area of research is the use of renewable biomass as a feedstock, moving away from traditional petroleum-based resources. nih.govresearchgate.netnih.gov
One promising approach involves the direct preparation of succinic anhydride from bio-based furanic platform compounds. nih.gov A visible light-induced oxygenation process, using m-tetraphenyl porphyrin as a photocatalyst and molecular oxygen as the terminal oxidant, has been shown to convert furoic acid into succinic anhydride with high selectivity (97.8%) and conversion rates (99.9%) at room temperature. nih.govresearchgate.netnih.gov This method can also be adapted to produce succinic anhydride from furfural (B47365) and furfuryl alcohol. nih.govnih.gov The key advantages of this photocatalytic method are the mild reaction conditions, high atomic efficiency, and reduced environmental pollution, making it a promising alternative to conventional industrial preparation. researchgate.net
| Research Approach | Feedstock | Catalyst/Method | Key Finding | Source |
| Photocatalytic Oxygenation | Furoic Acid | m-tetraphenyl porphyrin / Visible light | 97.8% selectivity for succinic anhydride at 99.9% conversion. nih.govresearchgate.netnih.gov | nih.gov, researchgate.net, nih.gov |
| Photocatalytic Oxygenation | Furfuryl Alcohol | zinc(II) tetraphenyl porphyrin (ZnTPP) / Visible light | 87.7% selectivity for succinic anhydride at 99% conversion. rsc.org | rsc.org |
| Bio-based Variants | Bio-based polyisobutene | Not specified | Development of bio-based PIBSA to align with sustainability goals. 24chemicalresearch.com | 24chemicalresearch.com |
Development of Novel Derivatives with Tailored Functionalities
A significant area of ongoing research is the synthesis of new derivatives of (2-Methyl-2-propenyl)succinic anhydride and its polymer (PIBSA) to create molecules with specific, tailored properties. By modulating reaction conditions, a wide variety of structures can be obtained, influencing their final application. researchgate.net
One focus is on creating derivatives with enhanced performance for specific tasks. For example, a two-stage reaction process has been developed to produce a PIBSA with a high ratio of succinic anhydride functional groups to the polyisobutenyl backbone. google.com This high functionality makes the resulting derivative particularly effective as a precursor for oil-soluble hydrocarbyl succinimides, which exhibit excellent dispersant properties in lubricating oils. google.com
The versatility of the anhydride group allows for the creation of numerous derivatives. Research has demonstrated the synthesis of polyisobutylene (B167198) succinimide (B58015) (PIBSI) dispersants by reacting PIBSA with various polyamines, such as hexamethylene diamine. mdpi.com Characterization of these products is crucial for controlling the synthesis and ensuring the final product has the desired properties for use as an oil additive. mdpi.com Furthermore, the principle of hydrophobic modification has been applied by reacting alkenyl succinic anhydrides with water-soluble polymers like cashew gum to create new polymeric emulsifiers and thickeners. mdpi.com This highlights the potential for creating a wide range of functional materials by attaching the (2-Methyl-2-propenyl)succinic group to different molecular backbones. mdpi.com
| Derivative Type | Reactants | Key Functionality/Application | Source |
| High-Functionality PIBSA | Highly reactive Polyisobutene, Maleic Anhydride, Chlorine Gas | Precursor for high-performance dispersants in lubricants. google.com | google.com |
| Polyisobutylene Succinimide (PIBSI) | PIBSA, Hexamethylene Diamine | Ashless dispersants for engine oils. mdpi.com | mdpi.com |
| Hydrophobically Modified Cashew Gum | Cashew Gum, Octenyl/Tetrapropenyl Succinic Anhydride | Polymeric emulsifiers, thickeners, and compatibilizers. mdpi.com | mdpi.com |
Advanced Applications in Emerging Technologies
The unique chemical properties of this compound derivatives are being explored for use in a variety of advanced and emerging technologies. Their amphiphilic nature, with a polar head group and a nonpolar tail, makes them suitable for a range of applications beyond their traditional use in lubricants and fuels. researchgate.net
One of the most innovative areas is in the biomedical field. IBSA Group, a pharmaceutical company, is developing advanced drug administration and delivery systems. ibsagroup.com These include sterile pre-filled syringes for precise dosage and orodispersible films made with maltodextrin (B1146171) that allow for rapid dissolution and absorption of active ingredients. ibsagroup.com While the specific role of this compound in these systems requires further elucidation from proprietary sources, the use of such chemical intermediates in creating advanced formulations is a key area of pharmaceutical research. ibsagroup.comibsagroup.com
In the materials science domain, these compounds are finding new uses. There is growing interest in their application for promoting the dispersion of nanomaterials, which is a critical challenge in the development of high-performance nanocomposites. researchgate.net In the automotive sector, with the global shift towards electric and hybrid vehicles, there is rising demand for new-age lubricants with superior performance characteristics, a field where PIBSA-based additives are expected to play a significant role. 24chemicalresearch.com
| Technology Area | Application | Function of this compound Derivative | Source |
| Drug Delivery | Orodispersible films, Pre-filled syringes | Component in creating advanced formulations for optimized drug delivery. ibsagroup.com | ibsagroup.com |
| Nanotechnology | Nanocomposites | Additive to promote the dispersion of nanomaterials. researchgate.net | researchgate.net |
| Automotive | Advanced Lubricants | High-performance additives for lubricants in electric and hybrid vehicles. 24chemicalresearch.com | 24chemicalresearch.com |
| Personal Care | Creams and Lotions | Functions as an emulsifying agent. 24chemicalresearch.com | 24chemicalresearch.com |
Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing production processes and controlling product quality. Research in this area focuses on both the kinetics and the proposed pathways of these complex chemical reactions.
The synthesis of PIBSA from polyisobutene and maleic anhydride is believed to occur via a "thermal ene" reaction. google.comresearchgate.net However, detailed mechanistic studies have revealed more complex pathways, especially in the presence of catalysts. When acidic catalysts are used, an ionic mechanism has been proposed, involving the attack of a protonated maleic anhydride on the reactive double bond of the polyisobutene. researchgate.net This catalytic route can lead to a different product distribution compared to the purely thermal reaction. researchgate.net
Kinetic studies have been instrumental in modeling the industrial production of PIBSA. A kinetic model of the Alder-ene reaction between neat polyisobutene and maleic anhydride at high temperatures (150–180 °C) has been developed. nih.gov This research found that the reaction follows second-order kinetics and provided key activation parameters, which support a concerted reaction mechanism. nih.gov Understanding the kinetics of step-growth polymerization, the process by which monomers link to form polymers like PIBSA, is also fundamental. The rate of polymerization and the resulting molecular weight distribution can be predicted based on whether the reaction is self-catalyzed or acid-catalyzed. youtube.com These mechanistic and kinetic investigations are vital for improving reaction efficiency, minimizing byproducts, and synthesizing polymers with desired molecular weights and structures. researchgate.netnih.gov
| Reaction Type | Key Mechanistic Feature | Kinetic Finding | Source |
| Thermal Ene Reaction | Direct thermal condensation between maleic anhydride and polyisobutene. google.comresearchgate.net | Follows second-order kinetics; activation energy supports a concerted process. nih.gov | researchgate.net, google.com, nih.gov |
| Acid-Catalyzed Synthesis | Proposed ionic mechanism involving protonated maleic anhydride. researchgate.net | Leads to a different product distribution with a higher degree of functionalization. researchgate.net | researchgate.net |
| Step-Growth Polymerization | Stepwise reaction between functional groups of monomers. youtube.com | The degree of polymerization is a function of reaction time and catalyst presence. youtube.comyoutube.com | youtube.com, youtube.com, youtube.com |
Q & A
Q. What are the key physicochemical properties of (2-Methyl-2-propenyl)succinic Anhydride, and how do they influence its reactivity in synthetic applications?
Answer:
- Hydrogen Bonding and Polarity : The compound has 0 hydrogen bond donors and 3 acceptors, with a topological polar surface area (TPSA) of 43.4 Ų . This suggests moderate polarity, favoring reactions in aprotic solvents like ethyl acetate or acetone.
- Rotatable Bonds and Flexibility : With 2 rotatable bonds, the molecule exhibits limited conformational flexibility, which may restrict steric interactions during ring-opening reactions (e.g., esterifications or amidations) .
- Reactivity : The anhydride group is highly electrophilic, enabling nucleophilic acyl substitution. The allyl (2-methylpropenyl) substituent may participate in Diels-Alder or thiol-ene reactions, broadening its utility in polymer crosslinking .
Q. What are the recommended methods for synthesizing this compound, and how do reaction conditions affect yield?
Answer:
- Maleic Anhydride Derivative Route : React maleic anhydride with 2-methylpropenyl compounds (e.g., methallyl chloride) under controlled anhydrous conditions. Catalytic bases like triethylamine improve nucleophilic attack efficiency .
- Purification : Post-synthesis, fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical due to the compound’s sensitivity to hydrolysis. Evidence from succinic anhydride derivatives highlights the importance of maintaining <1% moisture to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction efficiency data when using this compound for polymer modifications?
Answer:
- Kinetic vs. Thermodynamic Control : Conflicting reports on esterification rates (e.g., vs. maleic anhydride) may stem from reaction conditions. For example, succinic anhydride derivatives exhibit higher Wood Polymer Grafting (WPG) indices (35.2%) than maleic anhydride (14.6%) under identical 8-hour reactions, likely due to reduced steric hindrance .
- Analytical Validation : Use techniques like FTIR (C=O stretching at ~1850 cm⁻¹) and NMR (δ 5.5–6.5 ppm for allyl protons) to confirm anhydride integrity and quantify unreacted starting materials .
Q. What experimental strategies mitigate the compound’s hydrolysis sensitivity during solubility studies?
Answer:
- Solvent Selection : Use aprotic solvents (e.g., acetonitrile, acetone) with controlled water content (<50 ppm). For mixed solvents, prioritize binary systems (e.g., acetone + ethyl acetate) where solubility increases linearly with temperature (278.15–333.15 K) .
- Inert Atmosphere : Conduct experiments under nitrogen/argon to prevent hydrolysis. For example, solubility data for succinic anhydride in acetone at 298.15 K (0.45 mol/L) can be extrapolated to derivatives with adjustments for allyl group hydrophobicity .
Q. How can computational modeling optimize the design of this compound-based surfactants or emulsifiers?
Answer:
- Molecular Dynamics (MD) Simulations : Predict interfacial behavior by modeling the amphiphilic structure (allyl group as hydrophobic tail, anhydride as hydrophilic head). Parameters like LogP (~2.1) and critical micelle concentration (CMC) can be estimated using software like COSMO-RS .
- Thermodynamic Data : Leverage enthalpy of combustion (ΔHc) values from succinic anhydride analogs (e.g., 17.52 kJ/mol for fusion enthalpy) to refine energy profiles for surfactant self-assembly .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. The compound is classified as a skin/eye irritant (Category 2/2A) and requires immediate washing with soap/water upon contact .
- Ventilation and Storage : Use fume hoods for reactions and store in airtight containers under nitrogen at 4°C. Degradation products (e.g., succinic acid) may form over time, altering toxicity profiles .
Methodological Resources
- Synthesis Optimization : Refer to protocols for analogous alkenyl succinic anhydrides (e.g., OSA-modified starch esterification under weak alkaline conditions) .
- Data Validation : Cross-reference rotational spectroscopy parameters (e.g., dipole moments, centrifugal distortion constants) for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
